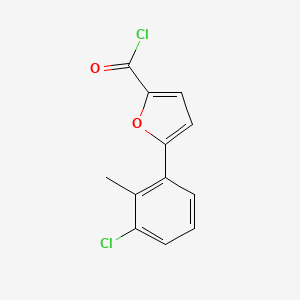
5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is an organic compound with the molecular formula C({12})H({8})Cl({2})O({2}). It is a derivative of furan, a heterocyclic organic compound, and contains both a chloro and a methyl group attached to a phenyl ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenyl and furan-2-carbonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-2-methylphenyl is reacted with furan-2-carbonyl chloride under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction is typically conducted at low temperatures to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the product. Additionally, industrial methods would incorporate rigorous purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The phenyl ring can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols can react with the acyl chloride group to form amides or esters, respectively.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the phenyl ring.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized Furans: Products of oxidation reactions.
Coupled Products: Formed from coupling reactions involving the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine
Although not used directly as a therapeutic agent, derivatives of this compound may have potential applications in drug development. Its ability to form stable amide and ester bonds makes it useful in the synthesis of pharmaceutical compounds.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The acyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters. This reactivity is utilized in various chemical reactions to modify other molecules.
Molecular Targets and Pathways
The primary molecular targets of this compound are nucleophiles that can react with the acyl chloride group. The pathways involved include nucleophilic substitution and acylation reactions, which are fundamental in organic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbonyl chloride: Lacks the chloro and methyl groups on the phenyl ring.
3-Chloro-2-methylphenyl isocyanate: Contains an isocyanate group instead of the acyl chloride group.
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of the acyl chloride group.
Uniqueness
The presence of both chloro and methyl groups on the phenyl ring, along with the furan ring and acyl chloride group, makes 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride unique. These functional groups confer specific reactivity patterns that are not present in similar compounds, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H8Cl2O2 |
|---|---|
Molekulargewicht |
255.09 g/mol |
IUPAC-Name |
5-(3-chloro-2-methylphenyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2O2/c1-7-8(3-2-4-9(7)13)10-5-6-11(16-10)12(14)15/h2-6H,1H3 |
InChI-Schlüssel |
LPFXQJLNECCLMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)


![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042876.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)



![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)



![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
![3-[(Z)-heptadec-10-enyl]benzene-1,2-diol](/img/structure/B12042942.png)
